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Compound of Interest

Compound Name: 5-Phenylmorpholin-3-one

An In-depth Technical Guide to 5-Phenylmorpholin-3-one: Core Properties and Scientific
Context

Introduction

5-Phenylmorpholin-3-one is a heterocyclic organic compound featuring a core morpholine
ring with a phenyl substituent at the 5-position and a ketone at the 3-position. While not
extensively characterized in mainstream literature, its structural similarity to well-known
psychoactive compounds places it in a region of significant interest for researchers in
neuroscience, pharmacology, and medicinal chemistry. This guide provides a comprehensive
overview of its fundamental properties, analytical considerations, and the critical scientific
context that makes it a compelling subject for investigation in drug development.

The molecule's backbone is closely related to scaffolds that have yielded central nervous
system (CNS) stimulants and other pharmacologically active agents. Notably, it shares
structural motifs with pemoline and fenozolone, historical stimulants that act on dopaminergic
and noradrenergic pathways.[1][2][3][4] Furthermore, the 5-phenylmorphan framework, a
related structure, has emerged as a promising template for the development of novel opioid
receptor modulators.[5][6] This document serves as a foundational resource for scientists
exploring the potential of 5-Phenylmorpholin-3-one as a synthetic intermediate, a metabolic
product, or a novel therapeutic agent.

Physicochemical and Structural Properties

The foundational characteristics of 5-Phenylmorpholin-3-one define its behavior in both
chemical and biological systems. Due to its chiral center at the 5-position, the compound exists
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as two distinct enantiomers, (R) and (S), as well as a racemic mixture.[7] These different
stereoisomers may exhibit unique pharmacological profiles, a crucial consideration for drug
development.

Property Value Source(s)
Molecular Formula C10H11NO2 [819]
Molecular Weight 177.20 g/mol [718]
Appearance Off-white solid [8]

CAS Number 1260672-03-4 (Racemic) [8][10]

1052209-96-7 ((S)-enantiomer)  [7][9][11]

192815-71-7 ((R)-enantiomer)

Boiling Point 401.9 £ 45.0 °C (Predicted)

Storage Conditions 2-8 °C, Sealed, Dry [7]
Predicted logP ~1.2 [12]
Predicted pKa (Acidic) ~6.25 (Amide N-H) [12]

Note: Predicted logP and pKa values are based on the structurally similar compound 5-Phenyl-
1,3-oxazinane-2,4-dione and should be experimentally verified.[12] The predicted logP
suggests moderate lipophilicity, implying potential for crossing cellular membranes, including
the blood-brain barrier. The weakly acidic nature of the amide proton (pKa ~6.25) indicates that
the molecule will be predominantly neutral at physiological pH.

Pharmacological Context and Structural
Relationships

The scientific interest in 5-Phenylmorpholin-3-one is largely driven by its structural
relationship to established CNS stimulants. Understanding these connections provides a logical
framework for predicting its potential biological activity.
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e Pemoline (2-amino-5-phenyl-1,3-oxazol-4-one): Formerly marketed as Cylert for ADHD,
pemoline's stimulant effects are believed to be mediated through dopaminergic mechanisms.
[2][13] Its use was discontinued due to a rare but serious risk of liver toxicity.[14]

e Fenozolone (2-ethylamino-5-phenyl-1,3-oxazol-4-one): Developed in the 1960s, this
psychostimulant is a norepinephrine-dopamine releasing agent (NDRA).[3][4]

5-Phenylmorpholin-3-one can be conceptualized as a structural analog of these compounds,
where the oxazolone ring is replaced by a morpholinone ring. This modification alters the
electronic and steric properties of the molecule while retaining the key phenyl and carbonyl
groups, suggesting that it may interact with similar biological targets.
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Caption: Structural relationships of 5-Phenylmorpholin-3-one.

Synthesis and Analytical Characterization
Plausible Synthetic Pathway

While specific, peer-reviewed synthesis protocols for 5-Phenylmorpholin-3-one are not readily
available, a logical and efficient route can be proposed based on established organic chemistry
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principles. A common approach to morpholin-3-ones involves the cyclization of an N-substituted
ethanolamine derivative. The following workflow outlines a plausible enantioselective synthesis
starting from D-Phenylalaninol.

Proposed Synthetic Workflow

1. D-Phenylalaninol 2. N-Alkylation 3. Base-Mediated Cyclization 4. Purification Final Product:
(Starting Material) (e.g., with Ethyl 2-bromoacetate) (Intramolecular Lactamization) (Chromatography/Recrystallization) (R)-5-Phenylmorpholin-3-one

Click to download full resolution via product page
Caption: Proposed workflow for synthesizing 5-Phenylmorpholin-3-one.
Protocol Causality:

o Starting Material Selection: D-Phenylalaninol provides the necessary phenyl group and the
chiral center with a defined stereochemistry for producing the (R)-enantiomer.

¢ N-Alkylation: Reaction with an a-halo ester like ethyl 2-bromoacetate introduces the
carboxymethyl group onto the nitrogen atom, creating the precursor required for cyclization.

o Cyclization: The use of a suitable base (e.g., sodium ethoxide) promotes an intramolecular
nucleophilic attack from the alcohol onto the ester carbonyl, displacing the ethoxy group to
form the six-membered lactam (amide) ring.

 Purification: Standard techniques are essential to remove unreacted starting materials,
reagents, and byproducts to yield the pure compound for analytical and biological
assessment.

Analytical Workflow: Identity and Purity Confirmation

A self-validating analytical protocol is essential to confirm the identity and purity of synthesized
or procured 5-Phenylmorpholin-3-one.
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Caption: Standard workflow for analytical validation.

Experimental Protocol: HPLC Purity Assessment This protocol describes a standard method for
determining the purity of a 5-Phenylmorpholin-3-one sample.

o System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size).
» Mobile Phase A: 0.1% Formic Acid in Water.
» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
e Gradient:
o 0-2 min: 5% B
o 2-15 min: Linear gradient from 5% to 95% B

o 15-18 min: Hold at 95% B
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o 18-20 min: Return to 5% B and equilibrate.

e Flow Rate: 1.0 mL/min.
o Detection Wavelength: 210 nm (or a Amax determined by UV scan).
e Injection Volume: 10 pL.

o Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL
with the mobile phase.

e Analysis: The purity is calculated as the percentage of the main peak area relative to the
total area of all peaks in the chromatogram.

Safety, Handling, and Toxicity Considerations

Appropriate safety measures are paramount when handling any research chemical. The
available data from commercial suppliers provides a baseline for risk assessment.

Hazard Type GHS Information Source(s)
Pictogram GHSO07 (Exclamation Mark)
Signal Word Warning [8]
Hazard Statements H302: Harmful if swallowed [8]
H315: Causes skin irritation [8]
H319: Causes serious eye 5]
irritation
H335: May cause respiratory 5]
irritation

. P261, P280, P301+P312,
Precautionary [11]

P305+P351+P338

Expert Insight on Toxicity: The most significant safety consideration arises from the structural
relationship between 5-Phenylmorpholin-3-one and pemoline. Pemoline was withdrawn from
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the market due to its association with severe, life-threatening hepatotoxicity (liver failure).[14]
Although no specific toxicity data exists for 5-Phenylmorpholin-3-one, researchers must
operate under the precautionary principle and assume a similar potential for liver toxicity. Any
in-vivo studies should be preceded by thorough in-vitro cytotoxicity assays and should include
rigorous monitoring of liver function markers.

Recommended Handling Procedures:
e Handle only in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves,
and safety glasses.

» Avoid inhalation of dust and direct contact with skin and eyes.

 In case of accidental exposure, follow standard first-aid procedures and consult the Safety
Data Sheet (SDS).

Conclusion

5-Phenylmorpholin-3-one stands as a molecule of high potential for drug discovery,
positioned at the intersection of CNS stimulants and other neurologically active scaffolds. Its
basic properties suggest a drug-like molecule with moderate lipophilicity and metabolic stability.
The primary value for researchers lies in its utility as a novel scaffold for exploring structure-
activity relationships related to dopaminergic, noradrenergic, and potentially opioid receptor
systems. However, the strong toxicological warning provided by its structural analog, pemoline,
necessitates a cautious and well-informed approach to its study. This guide provides the core
technical knowledge required to handle, analyze, and strategically investigate 5-
Phenylmorpholin-3-one in a modern drug development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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